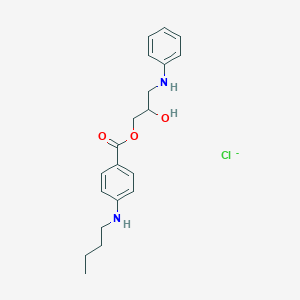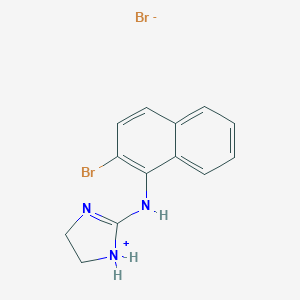![molecular formula C21H29ClN2O3 B217226 2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride CAS No. 100263-46-5](/img/structure/B217226.png)
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride is a chemical compound with the molecular formula C21H29ClN2O3 and a molecular weight of 392.9 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride involves multiple steps, typically starting with the reaction of p-ethoxy-N-phenylcarbanilate with diethylaminoethyl chloride under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe in studying biological processes.
Industry: The compound is used in the manufacture of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride can be compared with other similar compounds, such as:
2-Diethylaminoethanol: This compound shares the diethylaminoethyl group but differs in its overall structure and applications.
N-phenylcarbanilate derivatives: These compounds have similar core structures but may vary in their substituents and resulting properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
100263-46-5 |
|---|---|
Molecular Formula |
C21H29ClN2O3 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O3.ClH/c1-4-22(5-2)16-17-26-21(24)23(18-10-8-7-9-11-18)19-12-14-20(15-13-19)25-6-3;/h7-15H,4-6,16-17H2,1-3H3;1H |
InChI Key |
GPSKYSOIAXCOQF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
Synonyms |
CARBANILIC ACID, p-ETHOXY-N-PHENYL-, 2-DIETHYLAMINOETHYL ESTER, MONOHY DROCHLORID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B217197.png)

![(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE](/img/structure/B217218.png)




